N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide
Description
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group, a thiadiazole ring, and a prop-2-en-1-yloxybenzamide moiety. It has garnered interest in scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C19H17N3O3S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C19H17N3O3S/c1-3-12-25-16-10-6-14(7-11-16)18(23)21-19-20-17(22-26-19)13-4-8-15(24-2)9-5-13/h3-11H,1,12H2,2H3,(H,20,21,22,23) |
InChI Key |
RBUKAYIISWKOPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic substitution reactions.
Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the intermediate compounds with appropriate benzoyl chlorides under basic conditions.
Final Coupling: The final step involves coupling the thiadiazole intermediate with the benzamide derivative under suitable conditions to form the target compound.
Chemical Reactions Analysis
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like halides or amines.
Scientific Research Applications
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide can be compared with other thiadiazole derivatives:
N-(4-nitrophenyl)acetohydrazonoyl bromide: This compound is also a thiadiazole derivative with antimicrobial properties.
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and have been studied for their potential as antimicrobial and anticancer agents.
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
Biological Activity
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-4-(prop-2-en-1-yloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 372.39 g/mol. The structure features a thiadiazole ring, which is known for its pharmacological significance.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines.
Case Study: VEGFR-2 Inhibition
A study demonstrated that benzamide analogues containing the thiadiazole moiety promoted apoptosis by increasing BAX expression and decreasing Bcl-2 levels significantly. The binding affinities of these compounds to VEGFR-2 were confirmed through molecular docking studies, indicating their potential as anticancer agents targeting angiogenesis .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 18a | MCF-7 | 0.17 | VEGFR-2 inhibition |
| 18c | HeLa | 0.19 | Apoptosis induction |
| 18e | SK-MEL-2 | 0.08 | BAX/Bcl-2 modulation |
2. Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. They have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Study Findings:
In vitro tests indicated that these compounds inhibit the growth of various microbial strains by disrupting bacterial lipid biosynthesis and cellular functions .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Microbial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | C. albicans | 18 |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- VEGFR-2 Inhibition: This receptor is crucial in tumor angiogenesis. By inhibiting VEGFR-2, the compound may prevent tumor growth and metastasis.
- Apoptosis Induction: The modulation of apoptotic pathways via BAX and Bcl-2 suggests that this compound can trigger programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
